molecular formula C14H18N4O B13231757 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13231757
M. Wt: 258.32 g/mol
InChI Key: AUBDDBVYQLXVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of a cyclohexyl ketone with a pyrazine derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazolone ring.

    Reduction: Reduction reactions could target the pyrazine ring or the carbonyl group in the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its pyrazolone structure, which is common in anti-inflammatory and analgesic drugs.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, pyrazolones can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the target and the type of interaction (e.g., inhibition, activation, binding).

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative used as an anti-inflammatory drug.

    Metamizole: A pyrazolone with analgesic and antipyretic properties.

    Antipyrine: A pyrazolone used as an analgesic and antipyretic.

Uniqueness

2-Cyclohexyl-5-methyl-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one may have unique properties due to the presence of the cyclohexyl and pyrazine groups, which could influence its biological activity and chemical reactivity compared to other pyrazolones.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

2-cyclohexyl-5-methyl-1-pyrazin-2-ylpyrazol-3-one

InChI

InChI=1S/C14H18N4O/c1-11-9-14(19)18(12-5-3-2-4-6-12)17(11)13-10-15-7-8-16-13/h7-10,12H,2-6H2,1H3

InChI Key

AUBDDBVYQLXVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=NC=CN=C2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.